- Preparation method of nebracetam for treatment of Alzheimer's disease, China, , ,
Cas no 96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one)

96449-69-3 structure
Nom du produit:1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Numéro CAS:96449-69-3
Le MF:C12H15NO2
Mégawatts:205.253003358841
MDL:MFCD10003985
CID:1016161
PubChem ID:178824
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
- 4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone (ACI)
- Web 1868
- 96449-69-3
- CS-0038287
- 1-benzyl-4-hydroxymethyl-pyrrolidine-2-one
- 1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone
- AB56109
- SY030075
- KJNWTBGLUKBKME-UHFFFAOYSA-N
- 1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone
- AKOS013528574
- WEB-1868
- AS-41333
- DTXSID50914502
- WDA44969
- EN300-86026
- (+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one
- MFCD10003985
- DB-011322
- SCHEMBL3240700
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-
-
- MDL: MFCD10003985
- Piscine à noyau: 1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- La clé Inchi: KJNWTBGLUKBKME-UHFFFAOYSA-N
- Sourire: O=C1CC(CO)CN1CC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 205.110279
- Masse isotopique unique: 205.110279
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 224
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 40.5
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.185
- Point d'ébullition: 411.3 ℃ at 760 mmHg
- Point d'éclair: 202.5°C
- Indice de réfraction: 1.578
- Le PSA: 40.54000
- Le LogP: 0.96530
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB447960-5 g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 5g |
€1,074.90 | 2023-04-22 | ||
eNovation Chemicals LLC | Y1050458-1g |
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)- |
96449-69-3 | 95% | 1g |
$205 | 2024-06-06 | |
Enamine | EN300-86026-5.0g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 5.0g |
$483.0 | 2023-02-11 | |
TRC | B131073-100mg |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 100mg |
$ 95.00 | 2022-04-02 | ||
eNovation Chemicals LLC | D256659-5g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 97% | 5g |
$2100 | 2024-05-24 | |
Chemenu | CM101461-250mg |
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |
96449-69-3 | 95%+ | 250mg |
$*** | 2023-05-29 | |
Chemenu | CM101461-1g |
1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |
96449-69-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-86026-0.05g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 0.05g |
$22.0 | 2023-09-02 | |
Enamine | EN300-86026-1.0g |
1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 94% | 1.0g |
$121.0 | 2023-02-11 | |
eNovation Chemicals LLC | Y1223800-5g |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
96449-69-3 | 95% | 5g |
$780 | 2024-06-03 |
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, 0 - 5 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 2 h, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
Référence
- Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LAB) reagentsARKIVOC (Gainesville, 2001, (4), 59-75,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Référence
- Preparation of pregabalin derivatives for the treatment of fibromyalgia and other disorders, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 30 min, 0 - 5 °C; 2 h, 0 - 5 °C; overnight
1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt
Référence
- Synthesis of new β-trifluoromethyl containing GABA and β-fluoromethyl containing N-benzylpyrrolidinonesJournal of Fluorine Chemistry, 2010, 131(2), 224-228,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Référence
- Preparation of substituted β-alkyl-γ-aminobutyric acids as therapeutic agents with pharmacologic properties comparable to or better than gabapentin, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Methanol , Sulfuric acid ; reflux
1.2 Reagents: Sodium borohydride Solvents: Methanol , Water
1.2 Reagents: Sodium borohydride Solvents: Methanol , Water
Référence
- Intramolecular 1,6-Addition to 2-Pyridones. Mechanism and Synthetic ScopeJournal of Organic Chemistry, 2010, 75(11), 3766-3774,
Méthode de production 8
Conditions de réaction
Référence
- 4-Hydroxymethyl pyrrolidinones substituted in the 1-position, intermediates in their production, and their use, Federal Republic of Germany, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1Bioorganic & Medicinal Chemistry Letters, 2012, 22(21), 6647-6650,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Référence
- Method of treating cartilage damage, European Patent Organization, , ,
Méthode de production 11
Conditions de réaction
Référence
- Product subclass 15: aminoboranes and borane-amine complexesScience of Synthesis, 2004, 6, 455-484,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol , Water ; 0 - 5 °C; 4 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Synthesis of nebracetam fumarateZhongguo Yiyao Gongye Zazhi, 2008, 39(6), 404-406,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 18 h, rt
1.2 Reagents: Methanol ; 20 min, rt
1.2 Reagents: Methanol ; 20 min, rt
Référence
- Aminopiperidines and related compounds a MCH modulators and their preparation, pharmaceutical compositions and use in the treatment of metabolic, feeding and sexual disorders, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Référence
- Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium AminoborohydridesOrganic Letters, 1999, 1(5), 799-801,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Référence
- Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium IonsJournal of Organic Chemistry, 2017, 82(23), 12318-12327,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Method for synthesis of 3-benzyl-3-azabicyclo[2,1,0]hexane, China, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux
1.2 Reagents: Citric acid Solvents: Water
1.2 Reagents: Citric acid Solvents: Water
Référence
- Preparation of amino acids as α2δ ligands for fibromyalgia and other disorders, United States, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ; rt
1.2 Reagents: Citric acid Solvents: Water ; rt
Référence
- Preparation of (1-aminomethyl-1-cycloalkyl)acetic acid derivatives and 4-aminobutanoic acid derivatives as alpha 2 delta ligands to treat tinnitus, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Lithium borohydride
Référence
- Conformationally-constrained inhibitors of 3C or 3C-like proteases, World Intellectual Property Organization, , ,
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Raw materials
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Preparation Products
1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Littérature connexe
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96449-69-3)1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Pureté:99%/99%
Quantité:1g/5g
Prix ($):159.0/558.0